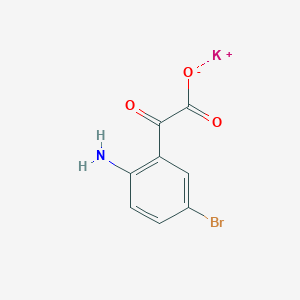

Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate

Description

Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate is a potassium salt of an α-ketoester derivative featuring a 2-amino-5-bromophenyl substituent. The amino group at the 2-position and bromine at the 5-position on the phenyl ring confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

potassium;2-(2-amino-5-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJUYMGTTRUVJU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrKNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635607 | |

| Record name | Potassium (2-amino-5-bromophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120095-19-4 | |

| Record name | Potassium (2-amino-5-bromophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

MEM-Protected Intermediate Synthesis

A patent by CN110746345B outlines a multi-step synthesis leveraging MEM (2-methoxyethoxymethyl) protection to enhance reaction selectivity. Starting with 4-bromo-2-bromomethylphenol, MEMCl is used to protect hydroxyl groups, forming 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene. This intermediate undergoes borate esterification with trimethyl borate in the presence of magnesium chips at 70°C.

Suzuki-Miyaura Coupling

The boronic acid derivative is coupled with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) as a catalyst. Optimal conditions include:

Oxidation and Deprotection

The benzyl intermediate is oxidized to the ketone using tert-butyl hydroperoxide and iodine, followed by MEM deprotection with titanium tetrachloride. While this method is tailored for 2-(2-amino-5-bromo-benzoyl)pyridine, analogous steps could be adapted to generate the oxoacetate by substituting the pyridine moiety with an oxoacetate precursor.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Direct Amination Route:

-

Pros: Fewer steps (3 steps total), high yields (85–92%).

-

Cons: Requires handling bromine gas, which poses safety risks.

Palladium-Catalyzed Route:

Purity and Byproduct Management

-

The direct route produces minimal byproducts, with purification achieved via simple recrystallization.

-

The cross-coupling method requires column chromatography to remove Pd residues, increasing complexity.

Industrial Production Considerations

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate is being investigated as a potential drug candidate. Its structure suggests that it may exhibit biological activity relevant to therapeutic applications. Research indicates that compounds with similar structures have been explored for their efficacy against various diseases, including cancer and bacterial infections .

Intermediate in Synthesis:

The compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry. For instance, derivatives of this compound have been synthesized to enhance biological activity or improve pharmacokinetic properties .

Material Science Applications

Polymeric Materials:

In material science, this compound has been explored for its potential use in creating polymeric materials with specific functional properties. The incorporation of this compound into polymer matrices can lead to enhanced mechanical properties and thermal stability, which are critical for various industrial applications.

Nanocomposites:

The compound's unique chemical properties allow it to be used in the development of nanocomposites. These materials can exhibit improved electrical conductivity and thermal resistance, making them suitable for applications in electronics and energy storage devices.

Biochemical Applications

Enzyme Inhibition Studies:

this compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific enzymes, leading to inhibition that could be beneficial in treating diseases where enzyme activity plays a critical role .

Case Study: Inhibition of Kinases

A notable case study involved the evaluation of this compound's inhibitory effect on receptor-interacting protein kinase 1 (RIPK1). The results indicated a significant reduction in kinase activity, suggesting a potential therapeutic role in inflammatory diseases .

Data Table: Comparison of Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains a bromine atom | Different reactivity compared to other halogenated analogs |

| Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate | Contains a chlorine atom | Varying electronic properties due to chlorine |

| Potassium 2-(2-amino-5-fluorophenyl)-2-oxoacetate | Contains a fluorine atom | Unique stability and reactivity due to fluorine |

Mechanism of Action

The mechanism of action of Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The brominated aromatic ring and the amino group play crucial roles in binding to the target sites, while the oxoacetate moiety may participate in further chemical transformations within the biological system.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Structure and Reactivity

Table 1: Key Structural Analogues and Substituent Variations

- Electronic Effects: The amino group in the target compound is electron-donating, enhancing resonance stabilization of the α-ketoester moiety. This contrasts with electron-withdrawing groups (e.g., bromo in Methyl 2-(4-bromophenyl)-2-oxoacetate), which increase electrophilicity at the carbonyl carbon . Potassium salt formation improves water solubility compared to methyl/ethyl esters, as seen in Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate, which is designed for enhanced bioavailability .

Physical and Spectral Properties

- Solubility : The potassium salt form ensures higher aqueous solubility than methyl/ethyl esters, critical for pharmaceutical formulations.

- Spectral Data: 1H NMR: Expected aromatic signals for 2-amino-5-bromophenyl (δ ~6.8–7.5 ppm) and a singlet for the ketoester carbonyl (δ ~3.8–4.0 ppm for adjacent CH2/K+ counterion effects) . IR: Strong C=O stretch (~1700–1750 cm⁻¹) and N–H stretches (~3300 cm⁻¹ for the amino group) .

Biological Activity

Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's mechanisms of action, structure-activity relationships, and various research findings that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a brominated aromatic ring, an amino group, and an oxoacetate moiety. The presence of the bromine atom enhances its reactivity and may influence its biological activity compared to similar compounds with different halogens (e.g., chlorine, fluorine) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group facilitates binding to target sites, while the oxoacetate moiety may engage in further chemical transformations within biological systems. This interaction can lead to modulation of various biological pathways, making it a potential candidate for drug development .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains suggests potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The brominated structure appears to enhance its cytotoxic effects compared to non-brominated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the compound's structure significantly affect its biological activity. For instance, substituting the bromine atom with other halogens alters the compound's binding affinity and inhibitory potency against specific enzymes .

Inhibitory Activity Against Enzymes

Recent studies have focused on the compound's inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The following table summarizes the inhibitory potential of various related compounds:

| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |

|---|---|---|

| 5a | >125 | 41.9 ± 0.78 |

| 5b | >125 | 46.6 ± 0.1 |

| 5c | >125 | 15.2 ± 0.3 |

| 5d | >125 | 54.9 ± 0.9 |

| 5e | 121.2 ± 1.4 | 42.8 ± 0.2 |

| 5h | 16.4 ± 0.1 | 31.6 ± 0.4 |

| Acarbose | 24.0 ± 0.9 | 49.3 ± 1.1 |

Compound 5h demonstrated significant dual inhibitory activity against both enzymes, indicating its potential as a therapeutic agent for managing diabetes .

Case Studies

Several case studies have examined the biological effects of this compound:

- Anticancer Efficacy : In vitro studies showed that the compound inhibited proliferation in various cancer cell lines, leading to cell cycle arrest and apoptosis induction.

- Antimicrobial Activity : Laboratory tests revealed that the compound effectively inhibited growth in multiple bacterial strains, suggesting its utility as an antimicrobial agent.

- Enzyme Inhibition : The compound exhibited strong inhibitory effects against α-amylase and α-glucosidase, supporting its potential role in diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions starting from brominated aromatic precursors. For example, ethyl 2-oxoacetate derivatives (e.g., ethyl 2-(5-cyclopropyl-1-oxo-indenyl)-2-oxoacetate) are synthesized via coupling reactions under controlled conditions, followed by hydrolysis and potassium salt formation . Purity validation employs techniques like ¹H/¹³C NMR for structural confirmation (as seen in spectral comparisons of similar oxoacetates) , HPLC for quantifying impurities, and IR spectroscopy to verify functional groups . Column chromatography (e.g., C18 reverse-phase) is recommended for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons and amine groups, while ¹³C NMR confirms carbonyl (C=O) and bromine-substituted carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, critical for distinguishing positional isomers (e.g., para vs. ortho bromine substitution) .

- IR Spectroscopy : Detects key bands such as C=O (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-bromo substituent influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing bromine increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or thiols. Steric hindrance from the bromine’s position can be assessed via DFT calculations to map charge distribution and transition states . Comparative studies with meta- or para-substituted analogs (e.g., 2-(4-chlorophenyl)-2-oxoacetaldehyde) reveal differences in reaction rates and regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of 2-oxoacetate derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration) .

- Meta-Analysis : Systematically compare data from structurally similar compounds (e.g., methyl 2-(4-methoxyphenyl)-2-oxoacetate) to identify trends in bioactivity .

- Mechanistic Profiling : Use knockout models or enzyme inhibition assays to isolate target pathways .

Q. How can computational modeling predict the coordination chemistry of this compound in metal-catalyzed reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with transition metals (e.g., Cu²⁺) to predict chelation sites, leveraging parameters from copper-catalyzed cross-coupling reactions .

- Density Functional Theory (DFT) : Calculate binding energies and orbital overlaps to optimize catalytic conditions (e.g., solvent polarity, temperature) .

Q. In cross-coupling reactions, how does the potassium counterion affect reactivity compared to other alkali metals?

- Methodological Answer : Potassium’s larger ionic radius (vs. Na⁺ or Li⁺) enhances solubility in polar aprotic solvents (e.g., DMF), facilitating ligand exchange in reactions like Ullmann couplings. Comparative kinetic studies with cesium oxalates (e.g., cesium 2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoacetate) reveal differences in reaction rates due to cation size and coordination ability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data for this compound across studies?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and compare DSC/TGA profiles with literature .

- Isotopic Purity : Ensure deuterated solvents (e.g., DMSO-d6) are moisture-free to avoid NMR peak shifts .

- Collaborative Validation : Share samples with independent labs to confirm reproducibility, as done for cesium oxalate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.